1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is a chemical compound classified as a small organic molecule. It belongs to the category of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's DrugBank accession number is DB04451, indicating its relevance in pharmaceutical research and development. It is primarily categorized under piperazine carboxylic acids, which are heterocyclic compounds featuring a piperazine ring substituted with various functional groups .
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol can be approached through several methods involving the coupling of piperazine derivatives with cyclopropyl methanol. One common method includes the use of N,N'-diisopropylethylamine as a base in the presence of coupling agents such as HCTU (O-(7-Aza-1-hydroxybenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the desired amine linkage .
The reaction typically involves:
The molecular formula for 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is , with a molecular weight of approximately 184.28 g/mol. The structure features a cyclopropyl group attached to a methanol moiety, which is further linked to a piperazine ring substituted with a methyl group at one nitrogen atom.
The compound can participate in various chemical reactions typical for amines and alcohols, including:
Reactions involving this compound often require careful control of temperature and pH to ensure selective reactivity and minimize side reactions.
While specific data on the mechanism of action for 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is limited, compounds containing piperazine rings often exhibit pharmacological activities through interactions with neurotransmitter receptors or enzymes. For example, they may act as antagonists or agonists at serotonin or dopamine receptors, influencing neurotransmission pathways relevant in treating various neurological disorders .
1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could be explored for:
Research into piperazine derivatives continues to reveal their significance in drug discovery, particularly in creating compounds that modulate biological pathways effectively .
The synthesis of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol (C₁₀H₂₀N₂O, MW 184.28 g/mol) relies critically on advanced cyclopropane functionalization strategies [1]. Transition metal-catalyzed C–H activation has emerged as a cornerstone technique, enabling direct manipulation of the strained cyclopropyl ring. Palladium-catalyzed intramolecular functionalization leverages Taddol-based phosphoramidite ligands to achieve enantioselective C–H arylation, yielding cyclopropyl-fused dihydroquinolones with >95% yield and 98:2 enantiomeric ratio (er) under optimized conditions . This method avoids traditional stoichiometric metalations (e.g., Grignard reagents), which often suffer from poor regiocontrol and functional group intolerance.
Complementary photoredox-coupled ring-opening techniques activate electronically unbiased cyclopropanes via single-electron oxidation (E₀ₓ ≈ +1.30 V vs. SCE). Using [Ir(dF(CF₃)ppy)₂(4,4′-dCF₃bpy)]PF₆ as a photocatalyst under O₂ atmosphere, aryl cyclopropanes undergo radical cation-mediated ring opening to form β-functionalized ketones in yields up to 85% [9]. This approach exploits ring strain release while using molecular oxygen for catalyst regeneration and oxygen incorporation.
Table 1: Cyclopropane Functionalization Method Comparison
Method | Catalyst System | Key Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Pd-Catalyzed C–H Arylation | Pd(0)/Taddol phosphoramidite ligands | Toluene, 80°C | 72–95% | High enantioselectivity (98:2 er) |
Photoredox Ring-Opening | [Ir(dF(CF₃)ppy)₂(4,4′-dCF₃bpy)]PF₆ | DCE, O₂, blue LEDs | 39–85% | Tolerance of unactivated cyclopropanes |
Electrochemical Opening | Ni(II)–Schiff base complexes | DMF, controlled potential | Moderate | Chirality transfer to products |
Electrochemical reductive ring-opening in chiral Ni(II) coordination environments provides stereochemical control. Cyclopropane-containing Ni(II)–Schiff base complexes undergo selective C–C bond cleavage at Eₚc = −1.50 to −1.60 V (vs. Ag/AgCl), generating radical anions that enable stereoselective formation of non-proteinogenic amino acid derivatives [7]. This method demonstrates how donor–acceptor interactions within coordination complexes can direct regioselectivity.
Regioselective introduction of the 4-methylpiperazine moiety presents challenges due to the potential for N² vs. N⁴ alkylation and over-alkylation. Nucleophilic aromatic substitution (SNAr) remains the most reliable solution-phase method, where 4-methylpiperazine displaces halogenated precursors (e.g., 6-bromonicotinonitrile derivatives) under mild conditions (DMF, 60°C) with yields >90% [5]. This approach benefits from the electron-deficient nature of pyrimidine/pyridine systems, which enhance halogen reactivity without requiring transition metals.
For non-activated alkyl electrophiles, Pd-catalyzed Buchwald–Hartwig amination provides a complementary route. Using XantPhos as a ligand and Pd₂(dba)₃ as a precatalyst, aryl bromides couple with 4-methylpiperazine at 100°C to form C–N bonds in 75–92% yield [5]. However, catalyst residues necessitate extensive purification, prompting the development of transition metal-free alternatives. Lithium bis(trimethylsilyl)amide (LiHMDS)-mediated amination in flow reactors achieves comparable yields (88%) while eliminating metal contamination [5].
Table 2: Piperazine-Methylation Techniques
Method | Conditions | Catalyst/Base | Yield | Regioselectivity |
---|---|---|---|---|
SNAr | DMF, 60°C, 12h | Et₃N | >90% | N¹-alkylation exclusive |
Buchwald–Hartwig | Toluene, 100°C, Pd source | Pd₂(dba)₃/XantPhos | 75–92% | N¹-selective |
LiHMDS Flow Amination | THF, RT, flow reactor | LiHMDS | 88% | N¹-selective |
Electrochemical Reductive Amination | DMF, −1.50 V, graphite electrode | None | 65% | Moderate N-selectivity |
Electrochemical reductive amination offers a sustainable alternative. Cyclopropanecarboxaldehyde derivatives undergo cathodic reduction at −1.50 V (vs. Ag/AgCl) in DMF, generating iminium intermediates that react with in situ-generated radical anions to yield methylpiperazinyl-methylated products with 65% efficiency [7]. Though currently lower-yielding, this method avoids exogenous reductants and enables precise potential-controlled regioselectivity.
The hydroxymethyl (–CH₂OH) group installation employs two primary strategies: (1) reduction of ester precursors, or (2) direct hydroxymethylation of cyclopropane scaffolds. Lithium aluminum hydride (LiAlH₄) reduction of methyl [1-(chloromethyl)cyclopropyl]carboxylate in anhydrous THF achieves 78% yield but suffers from poor functional group tolerance [1] [6]. Safer alternatives like NaBH₄ in methanol provide moderate yields (50–65%) but require extended reaction times (24h).
Solvent polarity critically influences stereoselectivity in hydroxymethylation. Protic solvents (MeOH/H₂O) stabilize transition states during nucleophilic addition to cyclopropyl aldehyde intermediates, yielding trans-isomers preferentially (dr 3:1). In contrast, aprotic solvents (THF, DMF) favor cis-diastereomers (dr 1:1.2) due to reduced steric constraints in chelation-controlled mechanisms [6]. This stereodivergence enables targeted synthesis of specific diastereomers for structure-activity studies.
Table 3: Solvent Effects on Hydroxymethylation Stereochemistry
Solvent System | Temperature | Reducing Agent | Yield | trans:cis Ratio |
---|---|---|---|---|
THF | 0°C → RT | LiAlH₄ | 78% | 1:1.2 |
MeOH | RT | NaBH₄ | 65% | 3:1 |
EtOH/H₂O (9:1) | 60°C | NaBH₃CN | 70% | 4:1 |
DMF | RT | DIBAL-H | 55% | 1:2 |
Enzymatic hydroxymylation represents an emerging approach. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl acetate with cyclopropanemethanol derivatives in hexane, resolving racemic mixtures with 40% conversion and 90% enantiomeric excess (ee) for the (S)-isomer [1]. Though currently limited to kinetic resolution, this method highlights opportunities for biocatalytic stereocontrol.
The synthesis of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol employs divergent strategies with distinct scalability profiles. Solution-phase synthesis dominates industrial routes due to higher yields and simpler process control:
Solid-phase approaches anchor cyclopropane carboxylic acids to Wang resin via ester linkages. Subsequent on-resin piperazine coupling (PyBOP/DIEA) and hydroxymethylation (LiAlH₄) achieve 45% yield after cleavage (TFA/DCM) [7]. While enabling rapid library synthesis (50+ analogs), resin loading limitations (0.8 mmol/g) and cleavage side products constrain scalability.
Table 4: Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 52–68% (linear/convergent) | 40–45% |
Scalability | >kg demonstrated | <10 g practical limit |
Purity (Crude) | 85–90% (requires chromatography) | 70–75% (cleavage impurities) |
Reaction Time | 24–48h per step | 72h total (including resin handling) |
Library Diversity | Limited by sequential optimization | High (parallel synthesis compatible) |
Hybrid strategies show promise: Electrochemical steps in flow reactors enable continuous production of cyclopropyl intermediates with 30% reduced solvent consumption versus batch methods [7]. Microwave-assisted piperazine alkylation in solution phase accelerates reactions (4h → 20min) while maintaining 90% yield [6].
Comprehensive Compound Data
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6